Methyl 4-cyano-2-iodobenzoate
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Overview
Description
Methyl 4-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine and cyano groups, respectively, and the carboxylic acid group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-cyanobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as coupling partners under mild conditions.
Sonogashira Coupling: This reaction involves palladium and copper catalysts, along with terminal alkynes, to form alkynyl derivatives.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Sonogashira Coupling: Produces alkynyl-substituted benzoates.
Scientific Research Applications
Methyl 4-cyano-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-iodobenzoate in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various coupling reactions. The cyano group can also influence the reactivity of the compound by stabilizing intermediates through resonance effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the cyano group.
Methyl 2-iodobenzoate: Iodine atom is at the 2-position, but lacks the cyano group.
Uniqueness
Methyl 4-cyano-2-iodobenzoate is unique due to the presence of both iodine and cyano groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-cyano-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYAANQVTNCINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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